molecular formula C7H8N2O2S B11761413 N-(5-formyl-4-methylthiazol-2-yl)acetamide

N-(5-formyl-4-methylthiazol-2-yl)acetamide

Katalognummer: B11761413
Molekulargewicht: 184.22 g/mol
InChI-Schlüssel: QMNOXGKCCAORKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-formyl-4-methylthiazol-2-yl)acetamide: is an organic compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :

    Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.

    Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.

    Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • N-(5-acetyl-4-methylthiazol-2-yl)acetamide
  • N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide
  • N-(5-carboxy-4-methylthiazol-2-yl)acetamide

Comparison:

N-(5-formyl-4-methylthiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the acetyl or hydroxymethyl derivatives. This makes this compound a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H8N2O2S

Molekulargewicht

184.22 g/mol

IUPAC-Name

N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI-Schlüssel

QMNOXGKCCAORKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.